molecular formula C20H21N5O B4462815 N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

Cat. No. B4462815
M. Wt: 347.4 g/mol
InChI Key: KYJYMKRWTBNXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. MP-10 is a member of the pyridazine-based urea family of compounds, which have been shown to exhibit potent anticancer activity in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea involves the inhibition of several key signaling pathways that are essential for cancer cell growth and survival. N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea inhibits the activity of the tyrosine kinase c-Met, which is overexpressed in many types of cancer and promotes tumor growth and metastasis. N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea also inhibits the activity of the receptor tyrosine kinase VEGFR2, which is involved in angiogenesis and is essential for tumor growth. In addition, N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea induces cell cycle arrest and apoptosis in cancer cells, and it also inhibits angiogenesis. In vivo studies have demonstrated that N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea suppresses tumor growth and increases survival rates in animal models of cancer. N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has also been shown to have minimal toxicity to normal cells, indicating its potential as a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to induce cell cycle arrest and apoptosis, and its minimal toxicity to normal cells. However, N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

Several future directions for research on N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea are possible. One direction is to investigate the potential of N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea in combination with other anticancer agents, such as chemotherapy or radiation therapy, to enhance its effectiveness and reduce the risk of drug resistance. Another direction is to optimize the synthesis of N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea to improve its yield and purity, and to develop more efficient methods of administering the drug in vivo. Finally, further studies are needed to elucidate the precise mechanisms of action of N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea and to identify potential biomarkers for predicting its efficacy in cancer patients.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea inhibits the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In vivo studies have also demonstrated the effectiveness of N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea in suppressing tumor growth and increasing survival rates in animal models of cancer. N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-13-10-14(2)12-18(11-13)23-20(26)22-17-7-5-16(6-8-17)21-19-9-4-15(3)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJYMKRWTBNXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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